molecular formula C9H15Cl2N3O2 B6177684 2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride CAS No. 2551118-25-1

2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride

Cat. No.: B6177684
CAS No.: 2551118-25-1
M. Wt: 268.14 g/mol
InChI Key: PRNAXMIHFQDPTD-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a piperidine ring attached to an imidazole ring, which is further substituted with a carboxylic acid group and two hydrochloride ions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride typically involves multiple steps. One common method starts with the reaction of piperidine with an appropriate imidazole derivative under acidic conditions. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group. Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the required reagents and conditions. The process is optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The imidazole ring can be oxidized to form imidazole-5-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed on the carboxylic acid group to produce alcohols or amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrochloride groups are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) or alkyl halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Imidazole-5-carboxylic acid derivatives.

  • Reduction: Alcohols or amines.

  • Substitution: Substituted imidazole derivatives.

Scientific Research Applications

2-(Piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

  • Biology: The compound can be used to study biological processes involving imidazole derivatives.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: It can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes or receptors, leading to biological responses. For example, it could inhibit or activate specific enzymes, modulate receptor activity, or interfere with signaling pathways.

Comparison with Similar Compounds

2-(Piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride is unique due to its specific structural features. Similar compounds include:

  • 2-(Piperidin-4-yl)benzoic acid hydrochloride: Used as a linker in PROTAC development.

  • 2-Piperidin-4-yl-1H-benzimidazole: Used in the synthesis of sodium channel blockers and Akt1/Akt2 dual inhibitors.

These compounds share the piperidine ring but differ in their substituents and functional groups, leading to different chemical properties and applications.

Properties

CAS No.

2551118-25-1

Molecular Formula

C9H15Cl2N3O2

Molecular Weight

268.14 g/mol

IUPAC Name

2-piperidin-4-yl-1H-imidazole-5-carboxylic acid;dihydrochloride

InChI

InChI=1S/C9H13N3O2.2ClH/c13-9(14)7-5-11-8(12-7)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H,11,12)(H,13,14);2*1H

InChI Key

PRNAXMIHFQDPTD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=C(N2)C(=O)O.Cl.Cl

Purity

95

Origin of Product

United States

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